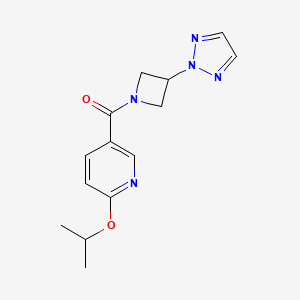
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” has been reported in the literature . For instance, azirine-triazole hybrids were selectively synthesized by the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis
The molecular structure of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” is unique and allows for diverse applications in fields like pharmaceuticals and materials science.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” have been studied . For example, the reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,3-triazole moiety have shown significant antimicrobial activity . For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity . The compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
Antioxidant Activity
These compounds have also demonstrated remarkable antioxidant properties . The antioxidant properties of these compounds were evaluated using the DPPH free radical-scavenging assay .
Anticancer Activity
1,2,3-triazoles have been targeted for their anticancer properties . They have been conjugated with other heterocyclic groups to create a variety of bioactive compounds with anticancer actions .
Anti-hypercholesterolemic Activity
Compounds containing the 1,2,3-triazole moiety have shown anti-hypercholesterolemic actions . They have been targeted as a common pharmacological target for the treatment of hypercholesterolemia .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They have been used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
COVID-19 Research
Molecular docking studies have been conducted to evaluate the probable interactions of these compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Mechanism of Action
Target of Action
The primary targets of the compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone are likely to be enzymes and receptors in the biological system . The triazole compounds, which this compound is a part of, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone interacts with its targets by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone may affect various biochemical pathways. For instance, it may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities, which are crucial in the regulation of neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone include its absorption, distribution, metabolism, and excretion (ADME). The compound is known for its high chemical stability, making it resistant to metabolic degradation . It also has a strong dipole moment, which can enhance its solubility and ability to interact with biomolecular targets, thus improving its bioavailability .
Result of Action
The molecular and cellular effects of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone’s action are likely to be diverse, given its potential to interact with various enzymes and receptors . For instance, its inhibition of AChE and BuChE activities could lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone. For instance, its stability in both acidic and basic conditions enhances its versatility in different biological environments . Furthermore, its strong dipole moment and hydrogen bonding ability can influence its interaction with biomolecular targets in different environmental conditions .
properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10(2)21-13-4-3-11(7-15-13)14(20)18-8-12(9-18)19-16-5-6-17-19/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVFPNGUSYWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-isopropoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)
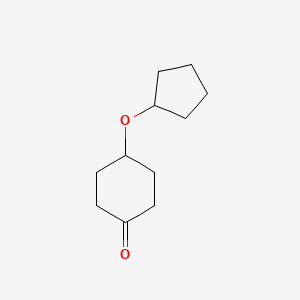
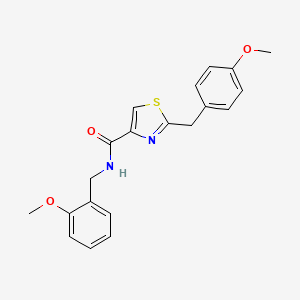
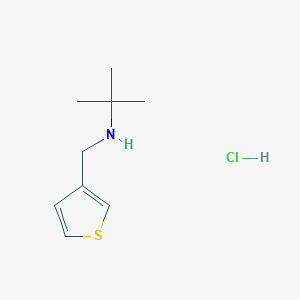

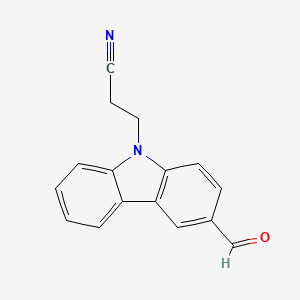
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)
![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)
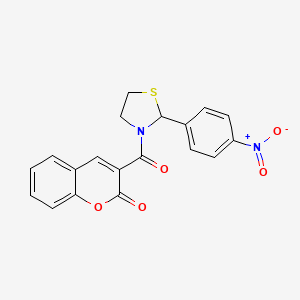
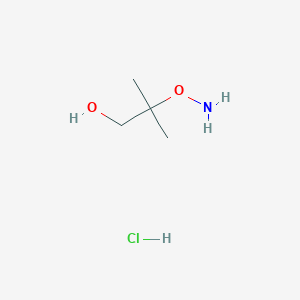
![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)
![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)
